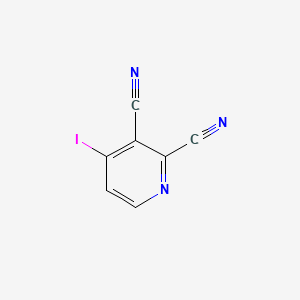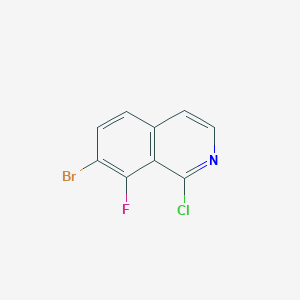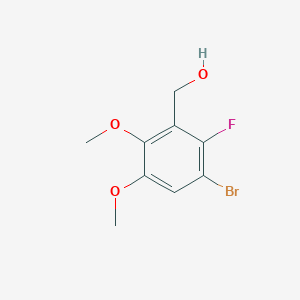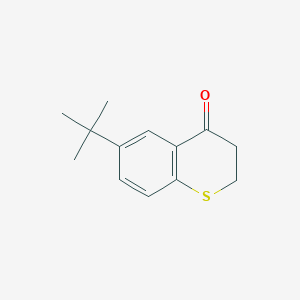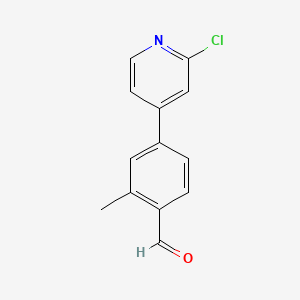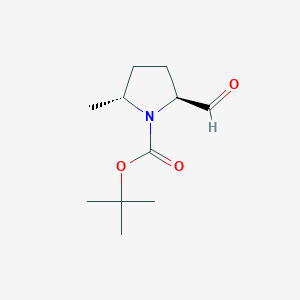
Tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a formyl group, a methyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide or a similar reagent.
Esterification: The tert-butyl ester is formed through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as a reactive site for nucleophilic attack, while the tert-butyl ester provides steric hindrance, influencing the compound’s reactivity and selectivity. The pyrrolidine ring contributes to the compound’s overall stability and conformation.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2S,5R)-2-formyl-5-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl (2S,5R)-2-formyl-5-phenylpyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate is unique due to the combination of its substituents, which confer specific reactivity and steric properties. The presence of the tert-butyl ester enhances its stability and resistance to hydrolysis, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9+/m1/s1 |
Clave InChI |
WXYOENHAXJAXBI-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C=O |
SMILES canónico |
CC1CCC(N1C(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



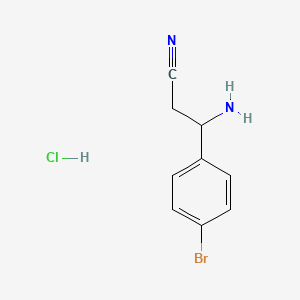
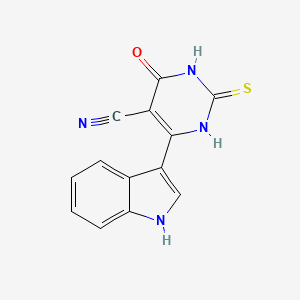


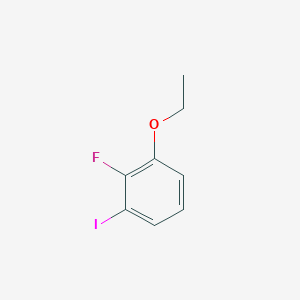
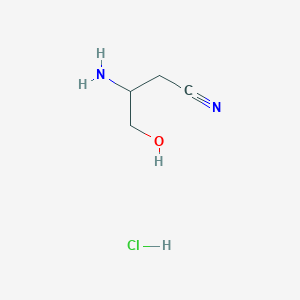
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
